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Compound of Interest

Compound Name: 5-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B1360274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-
Methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal

chemistry and drug development. This document details the experimental protocols and

presents the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

The information herein is intended to serve as a comprehensive resource for the structural

elucidation and analysis of this compound and its derivatives.

Introduction
5-Methyl-1-phenyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds,

which are known to exhibit a wide range of biological activities. The structural integrity and

purity of such compounds are paramount in the drug discovery and development process.

Spectroscopic techniques are indispensable tools for confirming the chemical structure and

purity of synthesized molecules. This guide focuses on the practical application and data

interpretation of ¹H NMR, ¹³C NMR, FTIR, and MS for the unambiguous characterization of 5-
Methyl-1-phenyl-1H-pyrazole.

Spectroscopic Data
The following sections present the quantitative spectroscopic data for 5-Methyl-1-phenyl-1H-
pyrazole and its closely related precursor, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-
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carboxylate, which provides valuable comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

in DMSO-d₆.[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.99 s 1H Pyrazole H-3

7.49-7.57 m 5H Phenyl protons

4.22 q 2H -OCH₂CH₃

2.49 s 3H Pyrazole-CH₃

1.26 t 3H -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

in DMSO-d₆.[1][2]

Chemical Shift (δ, ppm) Assignment

112.97-143.21 Aromatic and pyrazole ring carbons

Specific assignments require further 2D NMR

analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FTIR Spectroscopic Data for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1]
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Wavenumber (cm⁻¹) Assignment

3041 Aromatic C-H stretching

1702 C=O stretching (ester)

Note: The spectrum for the core 5-Methyl-1-phenyl-1H-pyrazole would lack the characteristic

ester C=O stretch.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its identity.

Table 4: Predicted Mass Spectrometry Data for 5-Methyl-1-phenyl-1H-pyrazole.

m/z Interpretation

158 [M]⁺ (Molecular ion)

157 [M-H]⁺

77 [C₆H₅]⁺ (Phenyl cation)

Note: This data is predicted based on the fragmentation of similar pyrazole derivatives.

Experimental verification is recommended.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 5-Methyl-1-phenyl-1H-pyrazole.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds,

and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a spectral

width of 200-220 ppm, a pulse angle of 45°, and a longer relaxation delay (2-5 seconds) to

ensure proper relaxation of quaternary carbons. A larger number of scans is typically

required compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 5-Methyl-1-phenyl-1H-pyrazole.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance

(ATR) accessory for solid samples.
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Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the instrument's press to ensure good contact between the sample and

the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

Data Processing and Interpretation:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands and assign them to the corresponding functional

groups and bond vibrations (e.g., C-H aromatic stretching, C=C and C=N ring stretching, C-

H bending).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Methyl-1-phenyl-
1H-pyrazole.

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography

(GC-MS) system for sample introduction and separation.

Sample Preparation:
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Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol,

acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.[1]

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV).

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Interpretation:

The mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern by identifying the major fragment ions. The fragmentation

can provide valuable structural information. For pyrazoles, common fragmentation pathways

include the loss of a hydrogen atom, and cleavage of the pyrazole ring.

Experimental and Logical Workflow Visualization
The general workflow for the spectroscopic characterization of a synthesized compound like 5-
Methyl-1-phenyl-1H-pyrazole is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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